N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, and an isoxazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The synthesis of furan derivatives has been extensively studied, and there are several methods available, including the Paal-Knorr synthesis and Feist-Benary synthesis . The synthesis of pyrazole and isoxazole rings also has well-established methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and isoxazole rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
Furan, pyrazole, and isoxazole rings are all reactive and can undergo a variety of chemical reactions. Furan can undergo electrophilic substitution, while pyrazole can react with electrophiles at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various synthesis routes for compounds that share structural similarities with the chemical , emphasizing the importance of furan and pyrazole units in creating polyfunctional enaminonitriles, which are precursors for further chemical transformations. For instance, Strizhenko et al. (2020) showed that 3-amino-4-cyanofurazan condenses with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles, crucial in synthesizing pyrazoles and their annulated derivatives (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020).
Biological Activities
Several studies have explored the biological activities of compounds containing furan and pyrazole rings, with a focus on antimicrobial and anticancer properties. For example, Patel (2020) synthesized transition metal complexes of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and studied their antimicrobial activity, finding compounds showed varying degrees of inhibition against pathogenic bacteria (Patel, 2020). Another study by Zaki, Al-Gendey, and Abdelhamid (2018) synthesized pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, which exhibited significant cytotoxicity against the MCF-7 cell line, indicating potential anticancer activity (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10-13(7-17-21-10)14(19)15-3-4-18-8-12(6-16-18)11-2-5-20-9-11/h2,5-9H,3-4H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRDHXXWHDYXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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